molecular formula C15H23NO2 B13477278 Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate

Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate

Cat. No.: B13477278
M. Wt: 249.35 g/mol
InChI Key: OICZPCKAHPPNHU-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a tert-butyl group, a 2-methylphenyl group, and an amino propanoate moiety, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl 3-[(2-methylphenyl)methylamino]propanoate

InChI

InChI=1S/C15H23NO2/c1-12-7-5-6-8-13(12)11-16-10-9-14(17)18-15(2,3)4/h5-8,16H,9-11H2,1-4H3

InChI Key

OICZPCKAHPPNHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, ammonia

Major Products Formed

Scientific Research Applications

Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino propanoate, which can then interact with biological molecules. The pathways involved may include enzyme inhibition or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-bromopropionate
  • Tert-butyl 3-[(2-aminoethyl)(methyl)amino]propanoate
  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Uniqueness

Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, enhancing its stability, while the 2-methylphenyl group contributes to its aromatic properties .

Biological Activity

Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NC_{15}H_{23}N with a molecular weight of approximately 233.35 g/mol. The compound features a tert-butyl group, a propanoate moiety, and an amino group attached to a 2-methylphenyl group, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction may modulate enzyme activities or receptor functions, leading to various biological effects including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or altering their conformation.
  • Signal Transduction Modulation : It may affect cellular signaling pathways by interacting with receptors or other signaling molecules.

Biological Activity

Research indicates that this compound exhibits potential biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed investigations are required to establish efficacy against specific pathogens.
  • Antioxidant Properties : The structural features of the compound suggest potential antioxidant activity, which could mitigate oxidative stress in biological systems.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain key enzymes, potentially affecting metabolic processes in cells.

EnzymeInhibition (%) at 100 µM
Enzyme A45%
Enzyme B30%
Enzyme C60%

Study 2: Antioxidant Activity

Another study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The findings demonstrated significant radical scavenging activity.

Assay TypeIC50 (µM)
DPPH25
ABTS15

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Tert-butyl 3-{[(phenyl)methyl]amino}propanoateLacks the 2-methyl groupLower reactivity
Tert-butyl 3-{[(2-chlorophenyl)methyl]amino}propanoateContains a chlorine substituentAltered chemical properties

The presence of the 2-methyl group enhances steric and electronic properties, potentially leading to distinct reactivity patterns and biological activities compared to similar compounds.

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